molecular formula C8H18Cl2N2 B13034212 1-(Piperidin-3-YL)cyclopropan-1-amine 2hcl

1-(Piperidin-3-YL)cyclopropan-1-amine 2hcl

Cat. No.: B13034212
M. Wt: 213.15 g/mol
InChI Key: MQOILQHBCVEPMJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Piperidin-3-YL)cyclopropan-1-amine 2hcl involves several steps. One common method includes the cyclization of a suitable precursor containing a piperidine ring and a cyclopropane moiety. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(Piperidin-3-YL)cyclopropan-1-amine 2hcl undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Piperidin-3-YL)cyclopropan-1-amine 2hcl has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-YL)cyclopropan-1-amine 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(Piperidin-3-YL)cyclopropan-1-amine 2hcl can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the piperidine and cyclopropane structures, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

1-piperidin-3-ylcyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c9-8(3-4-8)7-2-1-5-10-6-7;;/h7,10H,1-6,9H2;2*1H

InChI Key

MQOILQHBCVEPMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2(CC2)N.Cl.Cl

Origin of Product

United States

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